molecular formula C11H13ClN2O B1581947 Vasicine hydrochloride CAS No. 7174-27-8

Vasicine hydrochloride

Cat. No. B1581947
CAS RN: 7174-27-8
M. Wt: 224.68 g/mol
InChI Key: CSDQSAHJCAKJPT-PPHPATTJSA-N
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Description

Vasicine is a heterocyclic alkaloid possessing a privileged quinazoline nucleus . It is primarily present in the leaves of the plant Adhatoda vasica nees, family Acanthaceae .


Synthesis Analysis

Vasicine was first isolated as a pure alkaloid from the leaves of Adhatoda vasica . The extraction for chromatographic and phytochemical analysis required air-dried (30–50 °C) coarsely powdered leaves, stems, and roots of A. vasica with almost equal quantities .


Molecular Structure Analysis

The structure of vasicine was finally established to be a tricyclic heterocycle .


Chemical Reactions Analysis

The metabolic pathway of VAS in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .


Physical And Chemical Properties Analysis

Vasicine is a heterocyclic alkaloid possessing a privileged quinazoline nucleus . The molecular weight of Vasicine hydrochloride is 224.69 g/mol .

Scientific Research Applications

Treatment of Alzheimer’s Disease

  • Scientific Field: Neurology and Pharmacology .
  • Application Summary: Vasicine (VAS), a potential natural cholinesterase inhibitor, exhibited promising anticholinesterase activity in preclinical models and has been in development for treatment of Alzheimer’s disease .
  • Methods of Application: This study systematically investigated the in vitro and in vivo metabolism of VAS in rat using ultra performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry .
  • Results: A total of 72 metabolites were found based on a detailed analysis of their 1H- NMR and 13C NMR data . The acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of VAS and its main metabolites were also evaluated . The results indicated that although most metabolites maintained potential inhibitory activity against AChE and BChE, but weaker than that of VAS .

Production of Bioactive Compounds

  • Scientific Field: Biotechnology .
  • Application Summary: Biotechnological approaches, mainly in vitro-based methods via direct and indirect regeneration (callus-mediated) and cell suspension culture, boosted with elicitors, are used for enhancing the accumulation of key secondary metabolites (vasicine and vasicinone) .
  • Methods of Application: In vitro technologies are applied for the production of vasicine and vasicinone . These methods include direct and indirect regeneration (callus-mediated) and cell suspension culture, boosted with elicitors .
  • Results: By analysing in vivo leaf extracts of A. vasica, 2.412% (of dry weight) of vasicinone was recorded as compared to 6.402% of vasicinone from in vitro leaves .

Antimicrobial Properties

  • Scientific Field: Microbiology .
  • Application Summary: Vasicine, which was isolated earlier from A. vasica leaves, can easily be used to synthesize the derivative as vasicine acetate to meet the enhanced antimicrobial properties .
  • Methods of Application: The method involves the isolation of vasicine from A. vasica leaves and its subsequent synthesis into vasicine acetate .
  • Results: Vasicine acetate was found to show moderate antibacterial activity in comparison to pure vasicine .

Uterine Stimulant

  • Scientific Field: Obstetrics and Gynecology .
  • Application Summary: Vasicine is reported to have a uterine stimulant effect .
  • Results: The outcomes of this application are not specified in the source, but the implication is that it could potentially be used to stimulate uterine contractions .

Mucolytic Agent

  • Scientific Field: Pulmonology .
  • Application Summary: Bromhexine, a synthetic compound imitating the molecular shape of vasicine, is a common ingredient of cough medicine for its mucolytic properties .
  • Methods of Application: This involves the synthesis of Bromhexine, which imitates the molecular shape of Vasicine, and its inclusion in cough medicine .
  • Results: It increases the production of serous mucus in the respiratory tract which makes the phlegm thinner and less viscous, allowing the cilia to more easily transport the mucus .

Uterine Stimulant

  • Scientific Field: Obstetrics and Gynecology .
  • Application Summary: Vasicine is reported to have a uterine stimulant effect .
  • Results: The outcomes of this application are not specified in the source, but the implication is that it could potentially be used to stimulate uterine contractions .

Mucolytic Agent

  • Scientific Field: Pulmonology .
  • Application Summary: Bromhexine, a synthetic compound imitating the molecular shape of vasicine, is a common ingredient of cough medicine for its mucolytic properties .
  • Methods of Application: This involves the synthesis of Bromhexine, which imitates the molecular shape of Vasicine, and its inclusion in cough medicine .
  • Results: It increases the production of serous mucus in the respiratory tract which makes the phlegm thinner and less viscous, allowing the cilia to more easily transport the mucus .

Safety And Hazards

Vasicine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQSAHJCAKJPT-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992370
Record name 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasicine hydrochloride

CAS RN

7174-27-8
Record name Vasicine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007174278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7174-27-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VASICINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57XIG5Y4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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